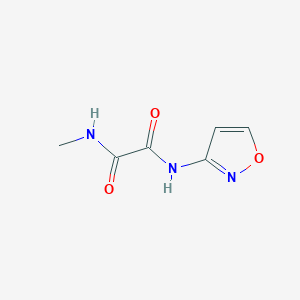

N1-(isoxazol-3-yl)-N2-methyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

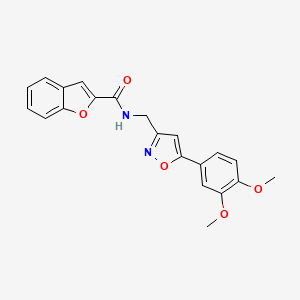

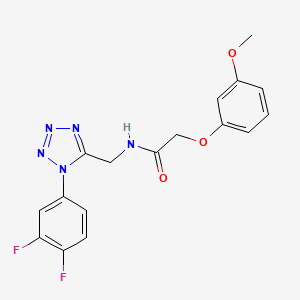

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Biology

Isoxazolidines, such as those derived from N1-(isoxazol-3-yl)-N2-methyloxalamide, play a crucial role in organic synthesis, drug discovery, and chemical biology. A study highlighted a novel stereoselective synthesis of methyleneoxy-substituted isoxazolidines via copper-catalyzed aminooxygenation/cyclization, demonstrating their potential in creating bioactive molecules with high yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).

Medicinal Chemistry and Drug Discovery

The structural investigation of the isoxazole scaffold, including compounds related to this compound, led to the discovery of potent inhibitors of the chaperone heat shock protein 90 (Hsp90). This study found that 3,4-isoxazolediamides exhibit significant Hsp90 inhibitory properties, highlighting their potential in cancer therapy (Baruchello et al., 2011).

Enzyme Inhibition

A novel family of diarylisoxazoles, which includes molecules structurally similar to this compound, was synthesized and shown to be highly selective inhibitors of cyclooxygenase-1 (COX-1). These compounds were identified as potential therapeutic agents for diseases where COX-1 inhibition is beneficial, demonstrating the versatility of the isoxazole ring in developing selective enzyme inhibitors (Vitale et al., 2013).

Antiviral Activity

Research into compounds related to this compound has also extended into antiviral applications. A study on a novel orally bioavailable inhibitor of human rhinovirus 3C protease, featuring an isoxazole core, demonstrated potent in vitro antiviral activity against a broad range of human rhinovirus serotypes and related picornaviruses, indicating the potential for treating respiratory viral infections (Patick et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-7-5(10)6(11)8-4-2-3-12-9-4/h2-3H,1H3,(H,7,10)(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBMZMHEQKTJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=NOC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Fluorophenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2576394.png)

![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)

![N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2576400.png)

![4-Chloro-2-{[(2,4-diethoxyphenyl)amino]methyl}phenol](/img/structure/B2576407.png)

![(1-Methylpyrazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2576409.png)